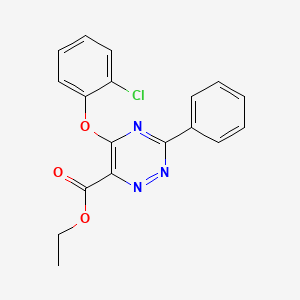

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-chlorophenyl) (phenoxy)acetate is a similar compound with the linear formula C16H15ClO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds such as bis azo dyes derived from benzidine are synthesized by coupling benzidine with ethyl cyanoacetate, and malononitrile, to give azo‐hydrazo products which in turn were cyclized by using hydrazine and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of a similar compound, 2-(2-Chlorophenoxy)ethyl tetradecyl phthalate, has a molecular formula of C30H41ClO5 with an average mass of 517.096 Da .Scientific Research Applications

Synthesis and Structural Elucidation

- A study focused on synthesizing a specific impurity in diclazutil, a derivative of ethyl triazine carboxylate, highlighting its significance in improving the quality and decreasing impurities in diclazuril (Hou Zhongke, 2011).

Chemical Transformations

- Novel 6-azapteridines and oxazinotriazines were synthesized from ethyl 5-amino-1,2,4-triazine-6-carboxylates, showcasing the versatility of these compounds in creating new chemical entities (H. Wamhoff & M. Tzanova, 2003).

Reaction Mechanisms

- An unexpected reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was studied, revealing new insights into the behavior of these compounds (I. V. Ledenyova et al., 2018).

Regioselective Synthesis

- Research has been conducted on the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, demonstrating the precision achievable in synthesizing specific triazine derivatives (T. Ohsumi & H. Neunhoeffer, 1992).

Application in Epoxy Resin Curing

- Piperazinylo bisaryl hydrazino-S-triazine derivatives, related to ethyl triazine carboxylates, were prepared and used as curing agents for epoxy resin, showing the practical applications of these compounds in materials science (J. Chaudhari, 2009).

Antibacterial Activity

- Some derivatives of ethyl thionicotinates and thieno[2,3-b]pyridines, including triazine-containing compounds, were synthesized and tested for their antibacterial activity, illustrating the potential pharmaceutical applications of these molecules (M. Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).

properties

IUPAC Name |

ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYHQONGEQWRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)

![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)

![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2377837.png)

![N-(sec-butyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2377838.png)

![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)